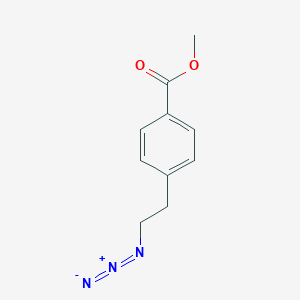

Methyl 4-(2-azidoethyl)benzoate

Description

Methyl 4-(2-azidoethyl)benzoate is a benzoate ester derivative featuring an azidoethyl substituent at the para position of the aromatic ring. The azide group (-N₃) confers unique reactivity, enabling applications in click chemistry, bioconjugation, and materials science .

Key characteristics inferred from similar compounds (e.g., piperazine-linked quinolines in and ureido derivatives in ):

- Molecular formula: Likely C₁₀H₁₁N₃O₂.

- Reactivity: The azide group participates in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

- Applications: Potential use in drug delivery, polymer chemistry, and bioorthogonal labeling.

Properties

IUPAC Name |

methyl 4-(2-azidoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-10(14)9-4-2-8(3-5-9)6-7-12-13-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZVOIXIDURXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-azidoethyl)benzoate typically involves the reaction of 4-(2-bromoethyl)benzoate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:

4-(2-bromoethyl)benzoate+NaN3→Methyl 4-(2-azidoethyl)benzoate+NaBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-azidoethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

Methyl 4-(2-azidoethyl)benzoate has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.

Biology: Employed in bioconjugation techniques for labeling biomolecules.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-azidoethyl)benzoate primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Functional Groups

The substituents on the benzoate core critically influence physicochemical properties and reactivity. Below is a comparative analysis:

Key Observations:

- Azide vs. Amide/Sulfonamide : The azide group in this compound offers unique reactivity for covalent bonding, unlike the hydrogen-bonding capabilities of amides or sulfonamides .

- Electron-Withdrawing Effects : Sulfonate () and nitro groups () increase solubility and acidity compared to azides or alkyl chains.

- Thermal Stability : Azides are thermally sensitive, whereas amides and sulfonamides (e.g., ) exhibit higher stability .

Key Observations:

- Azide Introduction : Requires careful handling due to explosive risks, unlike safer amidation or sulfonation steps .

- Yield Efficiency : Piperazine-linked derivatives () and ureido compounds () show moderate yields (30–44%), suggesting room for optimization.

Key Observations:

Biological Activity

Methyl 4-(2-azidoethyl)benzoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an azide-functionalized benzoate derivative. The presence of the azido group (-N₃) is significant as it can participate in various chemical reactions, including click chemistry, which is useful for bioconjugation and drug development.

Synthesis Overview:

- The compound can be synthesized through nucleophilic substitution reactions involving methyl 4-bromobenzoate and sodium azide.

- Reaction conditions typically include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azido group allows for bioorthogonal reactions, enabling the compound to label biomolecules selectively without interfering with native biochemical processes.

Antimicrobial Properties

Research indicates that derivatives of azido compounds exhibit antimicrobial activity. This compound has been studied for its potential against various pathogens, including bacteria and fungi.

Anticancer Activity

Azide-containing compounds are also explored for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as a therapeutic agent in treating bacterial infections.

-

Anticancer Mechanism Exploration

- In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage. These findings suggest that the compound may act as a pro-apoptotic agent.

Data Summary

| Biological Activity | Tested Pathogen/Cell Line | Concentration (µg/mL) | Outcome |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant reduction in viability |

| Antimicrobial | Escherichia coli | 50 | Significant reduction in viability |

| Anticancer | Human breast cancer cells | Varies | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.